REACTION_CXSMILES
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[CH3:1][C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH3:11].BrBr.[CH3:14][OH:15]>C(O)(=O)C>[CH3:14][O:15][CH2:1][C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH3:11]
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Name
|
|
Quantity
|
0.0034 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=2C(=NC=CC2)N1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
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7 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 min.
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
was then evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between methylene chloride and bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
affording 0,13 g (22%) as white solid
|
Name
|
|
Type
|
|
Smiles
|
COCC1=C(C=2C(=NC=CC2)N1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |